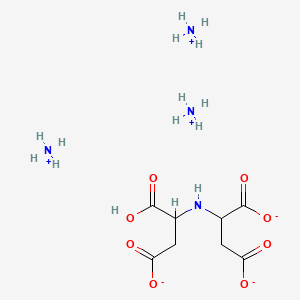
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt is a chemical compound that belongs to the class of amino acids. It is a derivative of aspartic acid, where the amino group is substituted with a 1,2-dicarboxyethyl group, and the compound is neutralized with three ammonium ions. This compound is known for its chelating properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt can be synthesized through the reaction of maleic anhydride with ammonia and sodium hydroxide. The reaction involves the formation of iminodisuccinic acid, which is then neutralized with ammonium ions to form the triammonium salt. The reaction conditions typically involve elevated temperatures and controlled pH levels to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride is reacted with ammonia and sodium hydroxide in water at elevated temperatures. The resulting solution is then treated with ammonium hydroxide to form the triammonium salt. The product is typically obtained as a concentrated aqueous solution, which can be further processed to obtain solid forms through spray-drying or other drying techniques .
Análisis De Reacciones Químicas
Types of Reactions
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ammonium ions are replaced with other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of aspartic acid, such as its oxides, reduced forms, and substituted derivatives. These products have different properties and applications depending on their chemical structure .
Aplicaciones Científicas De Investigación
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Studied for its role in biological systems, particularly in amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain medical conditions.
Mecanismo De Acción
The mechanism of action of aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be utilized in various chemical and biological processes. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt include:
Tetrasodium iminodisuccinate: A sodium salt of iminodisuccinic acid with similar chelating properties.
Aspartic acid, N-(1,2-dicarboxyethyl)-, tetrasodium salt: Another derivative of aspartic acid with sodium ions instead of ammonium ions.
Uniqueness
This compound is unique due to its specific ammonium ion composition, which provides distinct properties compared to its sodium counterparts. This uniqueness makes it suitable for specific applications where ammonium ions are preferred over sodium ions .
Propiedades
Número CAS |
415719-09-4 |
|---|---|
Fórmula molecular |
C8H20N4O8 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
triazanium;2-[(1-carboxy-2-carboxylatoethyl)amino]butanedioate |
InChI |
InChI=1S/C8H11NO8.3H3N/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;;;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17);3*1H3 |
Clave InChI |
UVHKAZCMMQAJAD-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















